Glycyl-L-aspartic Acid Monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]butanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5.H2O/c7-2-4(9)8-3(6(12)13)1-5(10)11;/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13);1H2/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXLVGMUJDROR-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Chemoenzymatic Synthesis of Glycyl L Aspartic Acid Monohydrate
Enzymatic Pathways for Glycyl-L-Aspartic Acid Formation
The formation of the dipeptide Glycyl-L-aspartic acid involves the creation of a peptide bond between glycine (B1666218) and L-aspartic acid. ontosight.ai This process is facilitated by specific enzymes that catalyze the reaction.
Identification and Characterization of Specific Peptidases and Transpeptidases Involved
The synthesis of dipeptides like Glycyl-L-aspartic acid can be catalyzed by peptidases and transpeptidases. Transpeptidases, for instance, are enzymes that form peptide crosslinks. nih.gov They catalyze a two-step reaction that begins with the activation of a donor peptide. nih.gov While specific peptidases for Glycyl-L-aspartic acid are not extensively documented in the provided results, the general mechanism involves the formation of a peptide bond between the carboxyl group of glycine and the amino group of L-aspartic acid. khanacademy.orgyoutube.com
Some enzymes, like DltA, which is homologous to the adenylation domain of nonribosomal peptide synthetases, have been shown to synthesize dipeptides through a novel mechanism. nih.gov This involves the formation of an S-acyl-L-cysteine intermediate, followed by a chemical S → N acyl transfer to form the peptide bond. nih.gov While this specific example produces N-(d-alanyl)-l-cysteine, it highlights a potential pathway for dipeptide synthesis that could be relevant for Glycyl-L-aspartic acid.
Additionally, aspartase (L-aspartate ammonia-lyase) is a key enzyme in the production of L-aspartic acid, a precursor for Glycyl-L-aspartic acid synthesis. researchgate.net This enzyme catalyzes the reversible conversion of L-aspartate to fumarate (B1241708) and ammonia. researchgate.net
Table 1: Enzymes Potentially Involved in Glycyl-L-Aspartic Acid Synthesis
| Enzyme Family | General Function | Potential Role in Gly-Asp Synthesis |
| Peptidases | Hydrolyze peptide bonds | Can also catalyze the reverse reaction (peptide synthesis) under specific conditions. |
| Transpeptidases | Form peptide crosslinks in peptidoglycan synthesis. nih.gov | Catalyze the formation of the peptide bond between glycine and L-aspartic acid. |
| Adenylate-forming enzymes (e.g., DltA) | Activate carboxylic acids. nih.gov | Could potentially activate glycine for subsequent reaction with L-aspartic acid. |
| Aspartase | Synthesizes L-aspartic acid. researchgate.net | Provides one of the precursor amino acids for Gly-Asp synthesis. |
Genetic and Transcriptomic Regulation of Glycyl-L-Aspartic Acid Biosynthetic Enzymes
The regulation of amino acid biosynthesis in organisms is a complex process involving genetic and transcriptomic control. In plants, for example, the assimilation of inorganic nitrogen, a key component of amino acids, is tightly regulated. grantome.com The expression of genes encoding enzymes like glutamine synthetase (GS) and aspartate aminotransferase (ASP) is controlled by the metabolic status of the plant, including the levels of sucrose (B13894) and amino acids. grantome.comnih.gov
Transcriptomic analysis is a powerful tool to study changes in gene expression under different conditions. For instance, in the context of citric acid production by Aspergillus niger, transcriptomic analysis revealed temporal changes in gene expression during fermentation. nih.gov A similar approach could be used to identify and study the genes involved in Glycyl-L-aspartic acid biosynthesis. By comparing the transcriptomes of organisms under conditions that favor or inhibit the production of this dipeptide, researchers could identify candidate genes encoding the necessary enzymes.
Furthermore, studies on the aspartate aminotransferase (ASP) gene family in Brassica rapa have shown that the expression of these genes is induced under low nitrogen conditions. nih.gov This suggests a regulatory link between nitrogen availability and the biosynthesis of aspartate and, by extension, peptides derived from it.
Mechanistic Studies of Peptide Bond Formation Catalyzed by Biological Systems
The formation of a peptide bond is a fundamental biochemical reaction. khanacademy.orgyoutube.comkhanacademy.org In biological systems, this reaction is catalyzed by enzymes and involves a nucleophilic addition-elimination reaction. khanacademy.orgyoutube.com The amino group of one amino acid acts as a nucleophile, attacking the carbonyl carbon of the carboxyl group of another amino acid. youtube.com
A proposed mechanism for peptide synthesis by certain adenylate-forming enzymes involves two key steps:
Enzymatic formation of an S-acyl-L-cysteine intermediate. nih.gov
Subsequent chemical S → N acyl transfer , which results in the formation of the peptide bond. nih.gov
This mechanism is distinct from the canonical ribosome-mediated peptide synthesis and highlights the diverse strategies employed by biological systems for peptide bond formation.
Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms Potentially Involving Glycyl-L-Aspartic Acid
Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that synthesize a wide variety of peptides, often with complex structures, without the use of a messenger RNA template. wikipedia.orgnih.gov These peptides can have important biological activities. portlandpress.comnih.gov
Substrate Specificity and Modular Assembly in NRPS Systems
NRPSs are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. wikipedia.orgyoutube.comyoutube.com Each module contains several domains, with the adenylation (A) domain being crucial for substrate specificity. nih.govoup.comnih.gov The A-domain selects and activates a specific amino acid as an aminoacyl-AMP. nih.gov
The specificity of the A-domain is a key determinant of the final peptide product. nih.govoup.com While many A-domains are highly specific for a single amino acid, others can activate multiple related amino acids. nih.gov The condensation (C) domain then catalyzes the formation of the peptide bond between the growing peptide chain and the newly activated amino acid. youtube.comnih.gov
Table 2: Core Domains of a Non-Ribosomal Peptide Synthetase Module
| Domain | Abbreviation | Function |
| Adenylation | A | Selects and activates a specific amino acid. nih.gov |
| Peptidyl Carrier Protein | PCP | Covalently binds the activated amino acid via a thioester linkage. |
| Condensation | C | Catalyzes the formation of the peptide bond. nih.gov |
Engineered Biosynthesis Strategies for Glycyl-L-Aspartic Acid Monohydrate Production
The modular nature of NRPSs makes them attractive targets for protein engineering to produce novel peptides. researchgate.netspringernature.comnih.gov By swapping or modifying domains, particularly the A-domain, it is theoretically possible to alter the sequence of the resulting peptide. nih.gov
Strategies for engineering NRPSs include:
Rational fusion of modules: Combining modules with desired specificities to create a new NRPS that synthesizes a specific peptide. researchgate.net
Domain swapping: Replacing the A-domain of one module with an A-domain that has a different substrate specificity. nih.gov
While the engineering of NRPSs holds great promise, it can be challenging. Early attempts often resulted in enzymes with low or no activity. springernature.comnih.gov However, a deeper understanding of the structure and function of NRPS domains is leading to more successful engineering strategies. springernature.com For instance, the rational fusion of an aspartic acid activating module with a phenylalanine activating module has been shown to produce the dipeptide Asp-Phe. researchgate.net A similar approach could potentially be used to engineer an NRPS to produce Glycyl-L-aspartic acid.
Chemoenzymatic and Chemical Synthesis Strategies for this compound
The synthesis of dipeptides such as Glycyl-L-aspartic acid, a molecule composed of glycine and L-aspartic acid, can be achieved through various strategies. ontosight.ai Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of biological catalysts. Enzymes like glycosyltransferases and glycosidases, which are naturally involved in the formation and breakdown of glycosidic bonds, can be used for highly specific modifications. nih.govnih.gov In the context of peptides, enzymes such as transpeptidases can facilitate the ligation of pre-assembled peptides. nih.gov However, for the direct production of a simple dipeptide like Glycyl-L-aspartic acid, established chemical synthesis methodologies, including solid-phase and solution-phase strategies, are prevalent.
Optimization of Solid-Phase Peptide Synthesis (SPPS) for Glycyl-L-Aspartic Acid
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for creating peptides by sequentially adding amino acids to a growing chain that is chemically anchored to an insoluble resin support. bachem.com This method simplifies the purification process at each step, as reagents and by-products can be washed away while the peptide remains attached to the solid phase. bachem.com The general SPPS cycle for assembling Glycyl-L-aspartic acid involves attaching the C-terminal amino acid, L-aspartic acid, to the resin. This is followed by the removal of its temporary N-terminal protecting group (commonly the Fmoc group, which is removed by a weak base like piperidine). The next amino acid, a protected glycine, is then chemically coupled to the deprotected N-terminus of the resin-bound aspartic acid. This cycle is repeated for each amino acid in the sequence. youtube.com
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide byproduct. nih.gov This intramolecular cyclization reaction occurs when the side-chain carboxyl group of aspartic acid attacks the peptide backbone, particularly during the base-catalyzed Fmoc-deprotection step. nih.gov This side reaction leads to lower yields and complicates the purification of the target peptide. nih.gov
Optimization of SPPS for Glycyl-L-aspartic acid, therefore, centers on minimizing aspartimide formation. Key strategies include:
Selection of Protecting Groups: The choice of protecting group for the β-carboxyl group of the L-aspartic acid side chain is critical. While standard protecting groups are used, advanced protecting groups have been developed to offer greater stability and prevent the cyclization side reaction. nih.govnih.govnih.gov
Backbone Protection: Incorporating a protecting group on the amide nitrogen of the peptide bond C-terminal to the aspartic acid residue, such as a 2,4-dimethoxybenzyl (Dmb) group, can effectively suppress aspartimide formation. nih.govrsc.org
The table below summarizes protecting groups used to mitigate aspartimide formation during SPPS.
| Protecting Group Strategy | Description | Key Advantages | Reference |
| Benzyl Ester (e.g., O-benzyl) | A common side-chain protecting group for aspartic acid. | Provides adequate protection under many conditions. | nih.gov |
| Allyl and Dmab Esters | Side-chain protecting groups that are orthogonal to the standard Fmoc/tBu strategy, meaning they can be removed selectively without affecting other protecting groups. | Allows for specific, on-resin modification of the aspartic acid side chain if needed. | nih.govrsc.org |
| Cyanosulfurylides (CSYs) | These groups mask the carboxylic acid via a stable C-C bond, which is later cleaved under specific conditions to reveal the free acid. | Completely suppresses aspartimide formation during peptide chain elongation on the resin. | nih.gov |
| 2,4-dimethoxybenzyl (Dmb) | A backbone amide protecting group placed on the residue adjacent to the aspartic acid. | Overcomes aspartimide formation by sterically hindering the cyclization reaction. | nih.govrsc.org |
After the synthesis is complete, the dipeptide is cleaved from the resin support, and all remaining protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). youtube.com
Solution-Phase Synthetic Methodologies for Gram-Scale Production of Glycyl-L-Aspartic Acid
Solution-phase peptide synthesis is a classical method that, while often more labor-intensive for long peptides, offers advantages for the large-scale production of shorter peptides like Glycyl-L-aspartic acid. bachem.com Unlike SPPS, all reactions occur in a homogeneous solution phase, which can be scaled up to produce gram quantities or more. nih.gov
The general methodology for synthesizing Glycyl-L-aspartic acid in solution involves several key steps:
Protection: The amino group of glycine and the side-chain carboxyl group of L-aspartic acid must be protected to prevent unwanted side reactions and ensure the formation of the correct peptide bond. youtube.comuplb.edu.ph The main-chain carboxyl group of L-aspartic acid is often protected as an ester.
Coupling: The protected glycine and L-aspartic acid derivatives are dissolved in a suitable organic solvent. A coupling agent, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), is added to activate the carboxyl group of glycine, facilitating the formation of a peptide bond with the amino group of L-aspartic acid. nih.gov
Work-up and Deprotection: After the coupling reaction, the reaction mixture is typically diluted and washed sequentially with aqueous solutions of mild acid, base (like sodium bicarbonate), and brine to remove unreacted starting materials and by-products. nih.gov The final step involves the removal of all protecting groups to yield the free dipeptide.
The table below outlines a general workflow for the gram-scale solution-phase synthesis of a dipeptide.
| Step | Procedure | Purpose | Reference |
| 1. Protection | React amino acids with protecting group reagents. | To prevent side reactions at the N-terminus and side chains. | youtube.comuplb.edu.ph |
| 2. Coupling | Dissolve protected amino acids in a solvent (e.g., DCM) and add a coupling agent (e.g., TBTU) at a controlled temperature (e.g., 0°C to room temp). | To facilitate the formation of the peptide bond between the two amino acids. | nih.gov |
| 3. Aqueous Work-up | Wash the reaction mixture with 0.5 M HCl, saturated NaHCO₃, and brine. | To purify the crude protected peptide by removing excess reagents and water-soluble impurities. | nih.gov |
| 4. Deprotection | Treat the protected peptide with appropriate reagents (e.g., catalytic hydrogenation or acidolysis) to remove protecting groups. | To yield the final, unprotected dipeptide. | nih.gov |
| 5. Isolation | Isolate the final product through techniques like crystallization or chromatography. | To obtain the pure dipeptide. | google.com |
Purity Assessment and Isolation Techniques for Synthetic this compound
Following synthesis, the crude Glycyl-L-aspartic acid must be purified and its identity and purity confirmed.
Purity Assessment: Standard analytical techniques are employed to verify the purity of the synthesized dipeptide. These include:
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a primary tool for assessing the purity of peptides. nih.gov It separates the target peptide from impurities, allowing for quantification of purity.
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized Glycyl-L-aspartic acid (C₆H₁₀N₂O₅, molecular weight: 190.15 g/mol ). nih.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the correct connectivity of the atoms and the stereochemistry of the final product. chemicalbook.com
Isolation and Purification: Crystallization is a common and effective method for the final purification and isolation of small molecules like dipeptides. For this compound, this is typically achieved by recrystallization from an aqueous solution. A patented method for purifying aspartic acid provides a relevant model for this process. google.com The crude peptide can be suspended in heated water (e.g., 50°C or higher) to dissolve it and separate it from certain insoluble impurities. google.com As the solution is slowly cooled (e.g., to 5°C - 25°C), the solubility of the dipeptide decreases, causing it to crystallize out of the solution, often as a stable monohydrate. google.comtcichemicals.comtcichemicals.com The purified crystals are then collected by filtration, washed with cold water, and dried. google.com
The effectiveness of such a purification step is demonstrated in the table below, based on the principles of impurity removal by recrystallization.
| Sample Stage | Chloride Ion Impurity (ppm) | Purity by HPLC (%) | Physical Appearance | Reference Principle |
| Crude Product | 500 - 3000 | ~90% | Off-white solid | google.com |
| After Recrystallization | < 100 | >98% | White crystalline powder | google.comtcichemicals.com |
This process not only significantly improves purity by removing residual salts and reagents but also yields the desired this compound form. tcichemicals.comtcichemicals.com
Metabolic Pathways and Degradation Mechanisms of Glycyl L Aspartic Acid Monohydrate
Catabolic Pathways and Proteolytic Cleavage of Glycyl-L-Aspartic Acid
The primary catabolic pathway for Glycyl-L-aspartic acid is proteolytic cleavage, which involves the hydrolysis of the peptide bond linking the glycyl and L-aspartyl residues. This process is carried out by specific peptidases, releasing the constituent amino acids, glycine (B1666218) and L-aspartic acid.
Characterization of Peptidases Responsible for Glycyl-L-Aspartic Acid Hydrolysis
The hydrolysis of dipeptides like Glycyl-L-aspartic acid is accomplished by a class of enzymes known as dipeptidases. Several peptidases exhibit specificity for peptides containing aspartic acid.
Aspartyl Dipeptidase (Peptidase E): This enzyme specifically hydrolyzes dipeptides with an N-terminal aspartic acid residue (Asp-X). nih.gov While Glycyl-L-aspartic acid has glycine at the N-terminus, the existence of highly specific peptidases for aspartyl-containing peptides highlights the specialized enzymatic machinery for their metabolism. Aspartyl dipeptidase from Salmonella typhimurium is a 25-kDa enzyme with a unique Ser-His-Glu catalytic triad, distinguishing it from other serine peptidases. nih.gov In bacteria, this enzyme is thought to be involved in the breakdown of peptides from intracellular protein degradation or those imported as nutrients. nih.gov
Glycosylasparaginase (Aspartylglucosaminidase): This enzyme is known for its role in the hydrolysis of the N-glycosidic bond in glycoproteins. nih.gov However, it has also been shown to catalyze the hydrolysis of β-aspartyl peptides to form L-aspartic acid and another amino acid or peptide. nih.gov This enzyme could potentially play a role in the degradation of aspartyl peptides in mammalian metabolism. nih.gov
Dipeptidyl Peptidases (DPPs): In bacteria such as Porphyromonas gingivalis, a variety of dipeptidyl-peptidases (DPP4, DPP5, DPP7, and DPP11) are involved in breaking down oligopeptides into dipeptides, which are then transported into the cell and cleaved by dipeptidases into single amino acids. nih.gov This bacterium also possesses Asp- and Glu-specific DPP 11, which can produce Asp-containing dipeptides. nih.gov
The table below summarizes key enzymes involved in the hydrolysis of aspartyl-containing peptides.
| Enzyme | Source Organism | Substrate Specificity | Catalytic Mechanism |
| Aspartyl Dipeptidase (PepE) | Salmonella typhimurium | Specifically hydrolyzes Asp-X dipeptides. nih.gov | Ser-His-Glu catalytic triad. nih.gov |
| Glycosylasparaginase | Human | Hydrolyzes β-aspartyl peptides and L-asparagine. nih.govnih.gov | N-terminal nucleophile hydrolase. nih.gov |
| Dipeptidyl Peptidase 11 | Porphyromonas gingivalis | Asp- and Glu-specific. nih.gov | Not specified |
Kinetic and Mechanistic Studies of Glycyl-L-Aspartic Acid Degradation
The degradation of peptides containing aspartic acid, particularly when adjacent to a glycine residue, is of significant interest due to its potential for non-enzymatic cleavage.
Enzymatic Hydrolysis: The hydrolysis of dipeptides generally follows first-order kinetics. nih.gov The rate of this reaction is influenced by temperature, pH, and the presence of catalysts. nih.govrsc.orgrsc.org For instance, the rate of dipeptide hydrolysis increases exponentially with rising temperature. nih.gov
Non-Enzymatic Degradation and Cleavage Mechanism: The peptide bond C-terminal to an aspartic acid residue is susceptible to cleavage. This process is often initiated by a nucleophilic attack of the aspartyl side-chain carboxyl group on the peptide bond's carbonyl carbon. nih.gov This intramolecular reaction leads to the formation of a cyclic anhydride (B1165640) or a succinimide (B58015) intermediate. nih.govresearchgate.netnih.govresearchgate.net
The presence of a glycine residue C-terminal to the aspartic acid (Asp-Gly sequence) significantly increases the rate of this modification. researchgate.netnih.gov This is attributed to the lack of steric hindrance from glycine's small side chain, which facilitates the formation of the cyclic intermediate. researchgate.net This succinimide intermediate can then be hydrolyzed to form either an aspartyl or an iso-aspartyl linkage. nih.govresearchgate.netnih.gov
A simple, non-enzymatic method for cleaving peptides at the C-terminal side of aspartic acid involves pyrolysis at 220–250 °C, which is thought to proceed through the formation of a five-membered cyclic anhydride intermediate. nih.gov
Regulation of Glycyl-L-Aspartic Acid Degradation in Cellular Environments
Enzyme Expression: The production of certain peptidases can be developmentally regulated. For example, in Xenopus laevis, the production of aspartyl dipeptidase is regulated by thyroid hormone and is thought to play a role in apoptosis. nih.gov
Cellular Localization: The localization of peptidases within the cell dictates their access to substrates. Many peptidases are located in the cytoplasm or in lysosomes, where they participate in the final stages of protein degradation. nih.gov
N-degron Pathway: The N-terminal residue of a protein can determine its stability, a principle known as the N-degron rule. While glycine is typically a stabilizing residue, the generation of new N-termini through proteolytic cleavage can target proteins for degradation via the ubiquitin-proteasome system. mdpi.com For instance, cleavage by caspases at aspartic acid residues can generate protein fragments with destabilizing N-termini, linking peptide cleavage to broader cellular processes like apoptosis. mdpi.com
Integration of Glycyl-L-Aspartic Acid into Central Amino Acid Metabolism
Upon hydrolysis, the constituent amino acids of Glycyl-L-aspartic acid, glycine and L-aspartic acid, enter the general cellular pools and participate in a wide array of metabolic processes.
Contribution of Glycyl-L-Aspartic Acid to Glycine and Aspartic Acid Pools
The breakdown of Glycyl-L-aspartic acid directly increases the intracellular concentrations of glycine and L-aspartic acid. nih.gov These amino acids are non-essential in humans, meaning they can be synthesized from central metabolic intermediates. wikipedia.org
Glycine: Glycine is a simple amino acid with diverse metabolic roles. It is a precursor for the synthesis of proteins, purines, and porphyrins (like heme). Due to its small size, it provides conformational flexibility to proteins. wikipedia.orgncert.nic.in
L-Aspartic Acid: L-aspartic acid is a crucial node in metabolism. nih.gov It serves as a precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, and lysine. nih.govnih.gov Aspartate is also a key participant in the urea (B33335) cycle, the malate-aspartate shuttle (which is vital for cellular redox balance), and nucleotide synthesis. nih.govbmbreports.org In some tissues, like muscle, aspartate plays a role in the purine (B94841) nucleotide cycle and the synthesis of glutamine and alanine. nih.gov
Metabolic Flux Analysis Involving Glycyl-L-Aspartic Acid in Cellular Networks
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. worktribe.com By using isotopically labeled substrates, such as ¹³C-labeled glucose or amino acids, MFA can trace the flow of atoms through metabolic pathways and provide a detailed picture of cellular metabolism. worktribe.comnih.gov
Hypothetical MFA Application for Glycyl-L-Aspartic Acid:
Tracing Aspartate: The labeled aspartate moiety would be expected to contribute to the TCA cycle via its conversion to oxaloacetate. nih.gov It would also be incorporated into newly synthesized proteins and serve as a precursor for other amino acids and pyrimidines. nih.gov
Tracing Glycine: The labeled glycine could be traced into serine through the action of serine hydroxymethyltransferase, and into purine rings and glutathione.
Studies on Chinese hamster ovary (CHO) cells have used ¹³C-labeled asparagine and glutamine to perform MFA, revealing that these amino acids are important carbon sources for the TCA cycle, supplementing glucose. nih.gov Similar analyses could elucidate the quantitative contribution of Glycyl-L-aspartic acid to cellular energy and biosynthetic precursor pools, and how this contribution is modulated under different physiological conditions. Such studies would provide a systems-level understanding of the integration of this dipeptide into the complex metabolic network of the cell. youtube.comelifesciences.org
Potential Roles of Glycyl-L-Aspartic Acid in Specialized Metabolic Cycles
Current scientific literature does not point to a direct, established role for Glycyl-L-aspartic acid as a key intermediate in any major specialized metabolic cycles in humans, such as the urea or citric acid cycles. However, its formation and subsequent breakdown are integral to the broader process of protein and peptide metabolism. The significance of this dipeptide can be understood by examining its position as a metabolic intermediate and a potential, albeit transient, byproduct of these processes.
Glycyl-L-aspartic acid is considered an incomplete breakdown product of protein digestion and catabolism. uea.ac.uk In this context, it serves as a short-lived intermediate. The process begins with the enzymatic digestion of dietary proteins in the gastrointestinal tract by proteases like pepsin, trypsin, and chymotrypsin, which break down large protein molecules into smaller peptides. ugent.be These smaller peptides are then further hydrolyzed by various peptidases into even smaller peptides, including dipeptides like Glycyl-L-aspartic acid, and ultimately into free amino acids.
While not definitively identified in human tissues or biofluids, its status as an 'expected' metabolite in databases like the Human Metabolome Database suggests its transient nature. uea.ac.uk The primary pathway for its degradation would involve hydrolysis of the peptide bond by dipeptidases, releasing glycine and L-aspartic acid. These free amino acids are then absorbed and enter their respective metabolic pathways. ugent.be
Research in microorganisms suggests more specific roles. For instance, in the bacterium Cedecea neteri, quorum sensing appears to regulate the metabolic utilization of Glycyl-L-aspartic acid when it is the sole carbon source. um.edu.my This indicates that for some organisms, this dipeptide can be a direct nutrient source, and its metabolism is subject to specific regulatory mechanisms. Furthermore, studies with Lactococcus lactis have utilized Glycyl-L-aspartic acid in growth media to investigate amino acid requirements, reinforcing the idea of its role as a nutrient for certain microbes. asm.org
The table below summarizes key research findings related to the metabolic context of Glycyl-L-aspartic acid and related compounds.
| Research Focus | Organism/System | Key Findings |
| Metabolic Utilization | Cedecea neteri | Quorum sensing represses the metabolic activity associated with the utilization of Glycyl-L-aspartic acid as a sole carbon source. um.edu.my |
| Nutritional Requirement | Lactococcus lactis | Used as a supplement in growth media to study the nutritional requirements for amino acids, implying it can be a nutrient source. asm.org |
| General Metabolism | Human | Considered an 'expected' metabolite and an incomplete breakdown product of protein catabolism, acting as a transient intermediate. uea.ac.uk |
| Dipeptide Regulation | Arabidopsis | The dipeptide Tyr-Asp has been shown to act as a metabolic regulator, suggesting potential specialized roles for dipeptides. |
Molecular Interactions and Recognition of Glycyl L Aspartic Acid Monohydrate
Ligand-Receptor Binding Studies Involving Glycyl-L-Aspartic Acid
There is no specific information available in the scientific literature regarding ligand-receptor binding studies conducted with Glycyl-L-aspartic Acid. While the binding of small peptides to various receptors is a recognized biological phenomenon, research has not specifically characterized the interaction of this dipeptide with any particular receptor.
No studies were found that have employed biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or biolayer interferometry (BLI) to determine the binding affinities (e.g., Kd values) and kinetics of Glycyl-L-aspartic Acid with any receptor.
In the absence of any identified receptor that binds Glycyl-L-aspartic Acid, there is no information on the structural features of a receptor that would be responsible for its recognition.
Enzyme-Substrate and Enzyme-Modulator Interactions with Glycyl-L-Aspartic Acid
While it can be inferred that Glycyl-L-aspartic Acid, as a dipeptide, could be a substrate for various peptidases, specific kinetic data for its hydrolysis are not available.
No published research provides a kinetic analysis, including Michaelis-Menten constants (Km) or catalytic efficiency (kcat/Km), for Glycyl-L-aspartic Acid as a substrate for any specific enzyme.
There is no evidence in the literature to suggest that Glycyl-L-aspartic Acid has been investigated as a potential allosteric or competitive modulator of any enzyme.
Interactions of Glycyl-L-Aspartic Acid with Peptide and Amino Acid Transport Systems
Dipeptides are generally known to be transported by proton-coupled peptide transporters such as PEPT1 and PEPT2. These transporters exhibit broad substrate specificity. It is plausible that Glycyl-L-aspartic Acid could be a substrate for these transporters; however, specific studies confirming this and detailing the kinetics of such transport are absent from the available literature.
Substrate Specificity and Transport Kinetics of Glycyl-L-Aspartic Acid Transporters
The transport of dipeptides such as Glycyl-L-aspartic acid across cellular membranes is primarily mediated by a class of proteins known as proton-coupled oligopeptide transporters (POTs), which belong to the Solute Carrier (SLC15) family. nih.govelifesciences.org In humans, the most extensively studied of these are PepT1 (SLC15A1) and PepT2 (SLC15A2). These transporters exhibit broad substrate specificity, recognizing and transporting thousands of different di- and tripeptides. nih.gov
PepT1 and PepT2 are distinguished by their transport kinetics and tissue distribution. PepT1 is characterized as a low-affinity, high-capacity transporter, making it well-suited for the absorption of dietary peptides in the small intestine where concentrations can be high. nih.govsolvobiotech.com In contrast, PepT2 is a high-affinity, low-capacity transporter found in tissues like the kidneys, where it reabsorbs peptides from the glomerular filtrate, and in the brain. elifesciences.orgnih.gov
The substrate recognition by these transporters is influenced by the physicochemical properties of the peptides, including their charge, size, and the nature of the amino acid side chains. All examined di- and tripeptides, regardless of their charge or structure, tend to show a higher affinity for PepT2 than for PepT1. nih.gov The presence of an α-amino group is a key structural feature for high-affinity binding to PepT2. nih.gov Given its structure as a dipeptide with a free N-terminus and a negatively charged side chain from the aspartic acid residue, Glycyl-L-aspartic acid is a putative substrate for both PepT1 and PepT2, with an expected higher affinity for PepT2.
| Transporter | Affinity | Capacity | Primary Location | Kinetic Characteristics |
| PepT1 | Low (mM range) nih.gov | High nih.gov | Small Intestine solvobiotech.com | High-capacity system, not easily saturated by high substrate concentrations. solvobiotech.com |
| PepT2 | High (µM range) nih.gov | Low elifesciences.org | Kidney, Brain elifesciences.org | High-affinity system, more selective in side chain accommodation. nih.gov |
Molecular Mechanisms of Glycyl-L-Aspartic Acid Translocation Across Membranes
The translocation of dipeptides like Glycyl-L-aspartic acid by PepT1 and PepT2 is an active transport process. These transporters function as symporters, coupling the uphill movement of the peptide substrate to the co-transport of protons (H+) down their electrochemical gradient. elifesciences.orgsolvobiotech.com This proton gradient provides the necessary driving force for peptide uptake into the cell. solvobiotech.com
The transport mechanism involves a series of conformational changes in the transporter protein, often described by an alternating access model. Recent cryo-EM structures and molecular dynamics simulations have provided insights into these structural transitions. elifesciences.org A proposed seven-state ordered kinetic model for hPEPT2 helps to account for the steady-state kinetics and pre-steady-state electrical phenomena (capacitive currents) observed during transport. nih.gov
The process can be summarized as follows:
A proton binds to the transporter on the extracellular side, which increases the transporter's affinity for the peptide substrate.
The dipeptide (e.g., Glycyl-L-aspartic acid) binds to the protonated transporter.
The transporter undergoes a major conformational change, reorienting the binding site to face the intracellular side.
The peptide is released into the cytoplasm.
The proton is subsequently released, driven by the lower intracellular proton concentration.
The transporter reverts to its outward-facing conformation to begin a new cycle.
This mechanism ensures the unidirectional and efficient accumulation of peptides inside the cell against their concentration gradient, powered by the proton motive force. elifesciences.org
Non-Covalent Interactions of Glycyl-L-Aspartic Acid Monohydrate with Other Biomolecules
The functional groups of Glycyl-L-aspartic acid—the terminal amino group, the two carboxyl groups, and the peptide backbone—are capable of forming various non-covalent interactions, including hydrogen bonds and electrostatic interactions. These interactions underpin its potential roles in diverse biological contexts.
Role in Protein Folding, Stability, or Aggregation Phenomena
While there is limited research on the specific effects of the free dipeptide Glycyl-L-aspartic acid on the folding and stability of other proteins, the properties of its constituent aspartic acid residue when incorporated into a polypeptide chain are well-documented. Aspartic acid has a significant influence on protein structure and stability.
Conformational Preferences: Aspartic acid residues show a high propensity for turn-like conformations in the unfolded state of a protein. genscript.com.cn This preference can influence the early stages of protein folding by narrowing the range of accessible conformations.
Destabilizing Effects in β-Sheets: Aspartic acid is statistically underrepresented in the middle of β-sheets. nih.gov This is attributed to unfavorable electrostatic interactions between the negatively charged side-chain carboxyl group of aspartate and the partial negative charges of the main-chain carbonyl oxygens in the peptide backbone. nih.gov Introducing an aspartic acid residue into a β-strand can significantly reduce a protein's stability. nih.gov
Carbonyl-Carbonyl Interactions: A specific non-covalent interaction between the side-chain carbonyl of an aspartic acid residue and a local backbone carbonyl group can provide energetic stabilization. This interaction helps to explain the preference of aspartic acid for certain "partially allowed" regions of the Ramachandran plot, with an interaction energy comparable to that of a hydrogen bond. oup.com
Interactions with Nucleic Acids and Lipid Bilayers at a Molecular Level
Interactions with Nucleic Acids: The negatively charged nature of Glycyl-L-aspartic acid suggests that any interaction with the polyanionic backbone of nucleic acids (DNA and RNA) would be electrostatically unfavorable. However, interactions between acidic amino acid residues within proteins and nucleic acid bases are known to occur and are crucial for specific recognition.
Research has shown that aspartic acid and glutamic acid residues in DNA-binding proteins almost exclusively recognize the base cytosine. nih.gov This interaction is mediated by a direct hydrogen bond. These acidic residues can act as "negative selectors," using electrostatic repulsion with the phosphate backbone to prevent non-specific, off-target binding, while forming favorable interactions with cytosine-rich target sites. nih.gov It is plausible that the free dipeptide could engage in similar, albeit weaker, hydrogen bonding interactions with cytosine bases in single-stranded regions of nucleic acids.
Interactions with Lipid Bilayers: As a small, polar, and charged molecule, Glycyl-L-aspartic acid is not expected to readily cross a lipid bilayer via passive diffusion. nih.gov The hydrophobic core of the membrane presents a significant energetic barrier to such molecules. Any interaction would likely be limited to the membrane's surface, involving hydrogen bonding or electrostatic interactions with the polar head groups of the phospholipids.
Molecular dynamics simulations of peptide-membrane interactions typically focus on larger, hydrophobic, or amphipathic peptides that can insert into or disrupt the bilayer. nih.govmdpi.com The translocation of small, polar dipeptides like Glycyl-L-aspartic acid across biological membranes is overwhelmingly dependent on the carrier-mediated mechanisms provided by transporters such as PepT1 and PepT2, as discussed previously. nih.gov
Chelation or Coordination Chemistry with Metal Ions
The carboxyl and amino groups of amino acids and peptides are excellent ligands for metal ions. Glycyl-L-aspartic acid, with its N-terminal amino group and two carboxylate side-chain groups, can act as a chelating agent, forming stable complexes with various metal ions.
The glycinate anion is known to act as a bidentate ligand, coordinating to metal ions through both its amino nitrogen and a carboxylate oxygen atom to form a stable five-membered ring. pearson.com Similarly, the aspartate moiety provides additional coordination sites through its two carboxyl groups. Studies on magnesium complexes with aspartic acid show coordination through the carboxylic acid moieties. nih.gov
The chelation ability of Glycyl-L-aspartic acid has been demonstrated in studies of biomineralization. The dipeptide was found to inhibit the precipitation of aragonite, a crystalline form of calcium carbonate (CaCO₃). acs.org This inhibitory effect implies a direct interaction and complexation with calcium (Ca²⁺) ions in solution, which interferes with the crystal growth process. The principles of coordination chemistry suggest that Glycyl-L-aspartic acid can form chelate complexes with a variety of divalent and trivalent metal ions, a property shared with its constituent amino acids and polymers like poly(aspartic acid). nih.gov
| Functional Group | Potential Coordination Site | Metal Ion Interaction |
| α-Amino group | Nitrogen atom | Forms coordinate bond |
| α-Carboxyl group | Oxygen atoms | Forms coordinate bond |
| Side-chain Carboxyl group | Oxygen atoms | Forms coordinate bond |
| Peptide bond carbonyl | Oxygen atom | Potential weak coordination |
Advanced Analytical and Spectroscopic Methodologies for Glycyl L Aspartic Acid Monohydrate Research
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, offering unparalleled sensitivity and specificity for molecular weight determination, sequence confirmation, and quantification.
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the definitive structural elucidation of Glycyl-L-aspartic Acid and the comprehensive profiling of its impurities. lcms.cznih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can determine the mass of a molecule with errors in the low parts-per-million (ppm) range. This level of accuracy allows for the calculation of a unique elemental formula, confirming the identity of the target dipeptide (C₆H₁₀N₂O₅ for the anhydrous form) and distinguishing it from other compounds with the same nominal mass. nih.govuni.lu
In the context of synthetic peptides, impurity profiling is a critical quality control step. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify a wide array of process-related and product-related impurities, even when they are present at very low levels or co-elute with the main compound. waters.comnih.gov The high resolving power of the mass spectrometer allows for the separation of impurity signals from the main peptide signal based on their minute mass differences. nih.gov This capability is essential for ensuring the purity and quality of Glycyl-L-aspartic Acid preparations. lcms.czwaters.com
Table 1: Potential Impurities in Glycyl-L-Aspartic Acid Synthesis Detectable by HRMS This table is illustrative and based on common peptide synthesis impurities.
| Impurity Type | Description | Detection Method by HRMS |
|---|---|---|
| Deletion Sequence | Peptide missing one amino acid (e.g., Glycine (B1666218) or Aspartic Acid). | Detected by its lower exact mass compared to the target peptide. |
| Insertion Sequence | Peptide with an additional amino acid. | Detected by its higher exact mass. |
| Incomplete Deprotection | Residual protecting groups (e.g., Boc, Fmoc) on the amino acid side chains or termini. | Detected by a mass shift corresponding to the mass of the protecting group. |
| Oxidation | Oxidation of susceptible residues (not prominent in Gly or Asp). | Detected by an increase in mass of 16 Da per oxygen atom. |
| Isomerization | Conversion of L-aspartic acid to D-aspartic acid or isoaspartic acid. nih.gov | Not distinguishable by mass alone; requires chromatographic separation and/or MS/MS fragmentation analysis. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Glycyl-L-Aspartic Acid
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the protonated molecule of Glycyl-L-aspartic Acid (the precursor ion) is selected and subjected to collision-induced dissociation (CID). This process breaks the peptide bond in a predictable manner, primarily generating b- and y-type fragment ions.
The analysis of the resulting fragment ions in the MS/MS spectrum allows for the unambiguous confirmation of the Glycyl-L-aspartic Acid sequence. For instance, the detection of a y₁-ion corresponding to protonated aspartic acid and a b₁-ion corresponding to the glycine residue would confirm the Gly-Asp connectivity. This fragmentation analysis provides definitive proof of the peptide's primary structure, complementing the accurate mass data from HRMS. youtube.com
Table 2: Predicted MS/MS Fragment Ions for Glycyl-L-Aspartic Acid (Theoretical monoisotopic masses for singly charged [M+H]⁺ precursor ion)
| Sequence | b-ions | m/z | y-ions | m/z |
|---|---|---|---|---|
| Gly - Asp | b₁ | 58.0293 | y₂ | 191.0662 |
| b₂ | 173.0562 | y₁ | 134.0453 |
Quantitative Proteomics and Metabolomics Approaches for Glycyl-L-Aspartic Acid Detection in Complex Mixtures
Quantitative analysis of Glycyl-L-aspartic Acid in biological matrices such as plasma, tissues, or cell culture media is essential for studying its metabolic fate and biological functions. nih.govmdpi.com Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for this task. nih.gov
Targeted quantitative methods, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), are commonly employed. mdpi.com These experiments are typically performed on a triple quadrupole mass spectrometer. In an MRM experiment, a specific precursor ion for Glycyl-L-aspartic Acid is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific fragment ions are monitored in the third quadrupole. This high specificity allows for accurate quantification even in highly complex mixtures. nih.gov For absolute quantification, a stable isotope-labeled version of Glycyl-L-aspartic Acid is often used as an internal standard.
Table 3: Example of a Theoretical MRM Transition for Glycyl-L-Aspartic Acid Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| Glycyl-L-aspartic Acid | 191.1 | 134.0 | Quantitative (y₁-ion) |
| Glycyl-L-aspartic Acid | 191.1 | 88.0 | Qualitative (iminium ion of Asp) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the three-dimensional structure, conformational dynamics, and interactions of molecules in solution. nih.gov
Solution-State NMR for Conformational Dynamics and Intermolecular Interactions of Glycyl-L-Aspartic Acid
Solution-state NMR provides atomic-resolution information about the conformational preferences of Glycyl-L-aspartic Acid in a near-physiological environment. uzh.ch A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to achieve this.
First, 1D ¹H and ¹³C spectra provide initial information on the chemical environment of each atom. researchgate.nethmdb.ca 2D experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are then used to establish through-bond connectivities, allowing for the assignment of all proton signals within each amino acid residue.
The key to conformational analysis lies in through-space correlations, measured by NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). digitellinc.com These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. Additionally, the measurement of scalar coupling constants (J-couplings), such as the ³J(HN,Hα) coupling, provides information about the backbone dihedral angle φ, further defining the peptide's conformational landscape. researchgate.net These parameters collectively allow for the characterization of the ensemble of conformations that Glycyl-L-aspartic Acid adopts in solution. acs.org
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Dipeptides (Values are illustrative and can vary with pH, temperature, and solvent. Based on data for L-aspartic acid and related peptides) hmdb.caquora.com
| Atom | Glycine Residue (¹H) | Aspartic Acid Residue (¹H) | Glycine Residue (¹³C) | Aspartic Acid Residue (¹³C) |
|---|---|---|---|---|
| α-CH/CH₂ | ~3.8 ppm | ~4.5 ppm | ~43 ppm | ~52 ppm |
| β-CH₂ | - | ~2.8 ppm | - | ~37 ppm |
| Carbonyl (C=O) | - | - | ~172 ppm | ~175 ppm |
Ligand-Observed NMR Techniques for Mapping Glycyl-L-Aspartic Acid Binding Sites
When studying the interaction of Glycyl-L-aspartic Acid with a larger biomolecule, such as a protein receptor, ligand-observed NMR techniques are exceptionally powerful. These methods focus on the NMR signals of the small molecule (the ligand) rather than the much larger and more complex macromolecule. nih.gov
One common technique is Saturation Transfer Difference (STD) NMR. creative-biostructure.com In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate (deplete the signal of) the protons of the macromolecular target. If Glycyl-L-aspartic Acid binds to this target, this saturation will be transferred from the protein's protons to the protons of the bound dipeptide via spin diffusion. nih.gov By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, a "difference" spectrum is obtained which shows only the signals of the protons on the ligand that are in close contact with the receptor. The relative intensities of the signals in the STD spectrum reveal the specific parts of the Glycyl-L-aspartic Acid molecule that form the binding epitope. nih.govspringernature.com
Another approach is chemical shift perturbation (CSP) mapping, where changes in the chemical shifts of the ¹H or ¹³C nuclei of Glycyl-L-aspartic Acid are monitored upon titration with the target protein. nih.gov Significant changes in the chemical shift of specific nuclei indicate that their chemical environment has been altered due to binding, thereby mapping the interaction site on the dipeptide.
Table 5: Illustrative Application of Ligand-Observed NMR for Binding Analysis
| NMR Technique | Principle | Information Gained for Glycyl-L-Aspartic Acid |
|---|---|---|
| Saturation Transfer Difference (STD) NMR | Transfer of magnetic saturation from a receptor to a bound ligand. | Identifies which specific protons (and thus which part) of the dipeptide are in direct contact with the binding partner. |
| Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) | Detects binding by observing the transfer of magnetization from bulk water to the ligand via the receptor. nih.gov | Confirms binding and can provide epitope mapping information similar to STD NMR. |
| Chemical Shift Perturbation (CSP) | Changes in ligand chemical shifts upon addition of a receptor. nih.gov | Maps the binding interface on the dipeptide by identifying nuclei whose electronic environment is altered upon complex formation. |
Solid-State NMR for Glycyl-L-Aspartic Acid in Crystalline Forms or Supramolecular Assemblies
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in the solid state, such as crystalline and amorphous forms of Glycyl-L-Aspartic Acid. nih.govspringernature.com Unlike solution-state NMR, ssNMR can probe the local chemical environments and internuclear distances in solid samples, providing detailed information about molecular conformation, polymorphism, and the packing of molecules in a crystal lattice. nih.govnih.gov
For Glycyl-L-Aspartic Acid, ssNMR can be employed to:
Identify Polymorphs: Different crystalline forms (polymorphs) of Glycyl-L-Aspartic Acid will exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformations. nih.gov This allows for the identification and characterization of different polymorphic states.
Probe Intermolecular Interactions: Techniques such as cross-polarization magic-angle spinning (CP-MAS) can be used to study the proximity of different nuclei, providing insights into intermolecular interactions like hydrogen bonding within the crystal structure. pnas.org
Recent advancements in ssNMR, including the use of high magnetic fields, fast magic-angle spinning, and multidimensional correlation experiments, have significantly enhanced the resolution and sensitivity of the technique, enabling detailed structural characterization of even complex peptide systems. chemrxiv.orgnih.gov Isotopic labeling strategies, where specific atoms in the Glycyl-L-Aspartic Acid molecule are replaced with NMR-active isotopes like 13C and 15N, can further simplify the spectra and facilitate unambiguous resonance assignments. springernature.comresearchgate.net
Chromatographic and Electrophoretic Separation Techniques
Chromatographic and electrophoretic methods are indispensable for the purification, quantification, and analysis of Glycyl-L-Aspartic Acid and its related compounds. These techniques separate molecules based on their physicochemical properties, such as size, charge, and hydrophobicity.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of peptide analysis. nih.gov These techniques offer high resolution, sensitivity, and reproducibility for determining the purity of Glycyl-L-Aspartic Acid and quantifying its concentration in various samples. waters.comyoutube.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide separations. gilson.com It separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, and a gradient of increasing organic solvent is typically employed to elute the peptides. This method is highly effective in separating Glycyl-L-Aspartic Acid from synthesis by-products and other impurities. gilson.com
UPLC utilizes columns with smaller particle sizes (sub-2 µm) compared to traditional HPLC, resulting in significantly higher efficiency, resolution, and speed of analysis. waters.comyoutube.com This allows for rapid purity checks and high-throughput analysis of Glycyl-L-Aspartic Acid samples. waters.com A UPLC-MS/MS method has been established for the sensitive and reliable quantification of various dipeptides, including those structurally similar to Glycyl-L-Aspartic Acid. nih.gov
| Parameter | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | <2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.gov It is particularly well-suited for the analysis of polar and charged molecules like peptides and can provide separation efficiencies that are orthogonal to HPLC. nih.gov
CE is especially valuable for the separation of isomers, which can be challenging with HPLC alone. acs.orgmdpi.com For Glycyl-L-Aspartic Acid, CE can be used to:
Resolve Enantiomers: With the addition of chiral selectors to the background electrolyte, CE can be used to separate the different enantiomeric forms of Glycyl-L-Aspartic Acid. researchgate.net
The coupling of CE with mass spectrometry (CE-MS) provides an even more powerful analytical tool, combining the high separation efficiency of CE with the sensitive and specific detection of MS. acs.orgresearchgate.net
For the preparative purification of Glycyl-L-Aspartic Acid, Ion-Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) are often employed, sometimes in combination with RP-HPLC for a multi-step purification strategy. waters.comnih.gov
Ion-Exchange Chromatography (IEX) separates peptides based on their net charge. gilson.com Since Glycyl-L-Aspartic Acid has both an acidic (aspartic acid) and a basic (glycine) residue, it can be purified using either anion-exchange or cation-exchange chromatography depending on the pH of the mobile phase. waters.comnih.gov IEX is a high-capacity technique, making it suitable for the initial capture and purification of the dipeptide from crude mixtures. nih.gov A two-step ion-exchange process can significantly reduce impurities. nih.gov Combining IEX with RP-HPLC can lead to a highly efficient purification process, achieving over 99% purity. downstreamcolumn.com
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size in solution. lcms.cz SEC is a gentle purification method that can be used to remove aggregates or smaller impurities from a Glycyl-L-Aspartic Acid sample. pepdd.com It is often used as a final polishing step in a purification workflow. pepdd.com The elution order in SEC is related to the molecular weight of the peptides. technosaurus.co.jp
X-ray Crystallography and Structural Biology for Atomic-Level Insights
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. For Glycyl-L-Aspartic Acid, this technique can provide precise information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystalline state.
A study on Glycyl-L-Aspartic Acid dihydrate revealed that it crystallizes in the orthorhombic system. nih.gov The dipeptide exists as a zwitterion in the crystal, with a protonated N-terminus on the glycyl residue and a deprotonated main chain carboxyl group on the aspartyl residue. nih.gov The conformation around the peptide bond is trans, and the crystal structure is stabilized by extensive intermolecular hydrogen bonding. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 9.611 |
| b (Å) | 9.775 |
| c (Å) | 10.845 |
| ω (omega) angle | -175.9° |
Co-crystallization is a technique where a molecule of interest is crystallized together with a binding partner, such as a receptor, enzyme, or another small molecule. americanpeptidesociety.org This approach is invaluable for understanding the molecular basis of recognition and interaction.
For Glycyl-L-Aspartic Acid, co-crystallization studies could be employed to:
Elucidate Binding Modes: By co-crystallizing Glycyl-L-Aspartic Acid with a target protein, the precise interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) between the dipeptide and the protein's binding site can be visualized. americanpeptidesociety.org This information is crucial for understanding its biological function and for structure-based drug design. americanpeptidesociety.org
Investigate Supramolecular Assemblies: Co-crystallization with other small molecules, such as other amino acids or organic acids, can lead to the formation of novel supramolecular structures. coastal.edu These studies can provide insights into the principles of molecular recognition and self-assembly. Dipeptides have been shown to be effective co-formers in creating co-amorphous systems. researchgate.net Even short peptides can form co-crystals with other molecules, acting as hosts for guest molecules. rsc.org
The use of engineered proteinaceous ligands can aid in the crystallization of challenging targets by stabilizing specific conformations. mdpi.com
Diffraction Studies of Glycyl-L-Aspartic Acid Monohydrate Crystal Structure and its Polymorphs
X-ray diffraction is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While specific diffraction studies on this compound are not extensively reported, a detailed crystal structure analysis of the closely related Glycyl-L-aspartic acid dihydrate provides significant insights into the molecular conformation and packing.
The crystal structure of Glycyl-L-aspartic acid dihydrate (C₆H₁₀N₂O₅·2H₂O) has been determined using three-dimensional counter X-ray data. rsc.org The dipeptide crystallizes in the orthorhombic space group P2₁2₁2₁, with four formula units per unit cell. rsc.org This space group is non-centrosymmetric, which is expected for a chiral molecule. The unit cell dimensions are a = 9.611(4) Å, b = 9.775(6) Å, and c = 10.845(4) Å. rsc.org
In the crystalline state, the Glycyl-L-aspartic acid molecule exists as a zwitterion, with a protonated N-terminus (NH₃⁺) on the glycyl residue and a deprotonated main-chain carboxyl group (COO⁻) on the aspartyl residue. rsc.org The conformation about the peptide bond is observed to be fully trans and extended, with an omega (ω) torsion angle of -175.9°. rsc.org The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds, involving the peptide backbone, the side chain, and the water molecules of hydration. Notably, no intramolecular hydrogen bonds are observed in the solid-state structure. rsc.org
Crystallographic Data for Glycyl-L-Aspartic Acid Dihydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₀N₂O₅·2H₂O | rsc.org |
| Crystal System | Orthorhombic | rsc.org |
| Space Group | P2₁2₁2₁ | rsc.org |
| a (Å) | 9.611(4) | rsc.org |
| b (Å) | 9.775(6) | rsc.org |
| c (Å) | 10.845(4) | rsc.org |
| Z (formula units/cell) | 4 | rsc.org |
| Peptide Bond Conformation (ω) | -175.9° (trans) | rsc.org |
Circular Dichroism (CD) and Other Spectroscopic Methods for Conformational Probes
Spectroscopic methods that probe the chiral nature and conformational states of molecules are invaluable for studying peptides in solution, where they can adopt a range of structures not present in the crystalline state.
Far-ultraviolet circular dichroism (Far-UV CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. creative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light by the chiral peptide bonds in the wavelength range of 180-250 nm. units.it The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, β-turns, and random coils. youtube.com
For a small dipeptide like Glycyl-L-aspartic acid, which is unlikely to form stable, well-defined secondary structures like α-helices or extensive β-sheets on its own in solution, the Far-UV CD spectrum is expected to be dominated by signals corresponding to a disordered or random coil conformation. nih.gov A typical random coil spectrum features a strong negative band near 195-200 nm. nih.gov However, short peptides can exhibit spectra that are a population-weighted average of various conformations, including polyproline II (PPII)-like structures, which also show a strong negative band below 200 nm and sometimes a weak positive band above 200 nm. rsc.org
While specific Far-UV CD data for this compound is not available in the literature, studies on other short peptides provide a basis for what might be expected. The precise shape and magnitude of the CD spectrum would be sensitive to factors such as pH, temperature, and solvent polarity, which can influence the conformational ensemble of the dipeptide.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a detailed "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are highly sensitive to molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding.
The vibrational spectrum of Glycyl-L-aspartic acid is characterized by a series of bands corresponding to the stretching and bending modes of its various functional groups. Key vibrational modes include those of the amide group (Amide I, II, and III bands), the carboxylate and carboxylic acid groups, and the methylene (B1212753) and methine groups.
A study investigating the effects of various peptides on aragonite precipitation reported a Raman spectrum for solid Glycyl-L-aspartic acid, noting its most intense band at 935 cm⁻¹. While a full vibrational assignment was not the focus of that study, this band can likely be attributed to a skeletal stretching mode of the peptide backbone.
Tentative Vibrational Band Assignments for Glycyl-L-Aspartic Acid
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch (Amide A) | ~3200-3300 | Sensitive to hydrogen bonding. |
| C=O Stretch (Amide I) | ~1630-1700 | Highly sensitive to secondary structure. |
| N-H Bend / C-N Stretch (Amide II) | ~1510-1580 | Characteristic of the peptide linkage. |
| C-N Stretch / N-H Bend (Amide III) | ~1200-1300 | Complex mode, also sensitive to conformation. |
| COO⁻ Asymmetric Stretch | ~1550-1610 | From the deprotonated carboxyl groups. |
| COO⁻ Symmetric Stretch | ~1300-1420 | From the deprotonated carboxyl groups. |
| Backbone Skeletal Stretch | ~935 | Reported as the most intense Raman band. |
A comprehensive vibrational analysis, combining experimental IR and Raman data with theoretical calculations (e.g., Density Functional Theory), would be necessary to provide a definitive assignment of the vibrational modes of this compound and to correlate these spectral features with its specific conformational and solid-state properties.
Computational and Theoretical Investigations of Glycyl L Aspartic Acid Monohydrate
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations offer a powerful lens to explore the dynamic behavior of Glycyl-L-aspartic acid monohydrate in a solvated environment, mimicking physiological conditions. These simulations can reveal the preferred shapes (conformations) the molecule adopts, how it interacts with its surroundings, and the energetic favorability of its binding to other molecules.
Analysis of Glycyl-L-Aspartic Acid Dynamics in Explicit Solvent
To understand the intrinsic flexibility and conformational preferences of this compound, MD simulations are typically performed in a box of explicit water molecules. While specific studies on the monohydrate are limited, extensive research on its constituent amino acids, glycine (B1666218) and aspartic acid, as well as other dipeptides, provides a strong foundation for predicting its behavior. researchgate.net
Table 1: Illustrative Conformational States of a Dipeptide in Explicit Solvent from MD Simulations
| Conformational State | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Population (%) |
| Extended | -160° | 160° | 45 |
| Bent | -80° | 100° | 30 |
| Turn-like | -60° | -30° | 15 |
| Other | Various | Various | 10 |
Note: This table presents hypothetical data for a generic dipeptide to illustrate the type of information obtained from MD simulations. Specific values for this compound would require dedicated simulations.
Simulation of Glycyl-L-Aspartic Acid-Protein/Membrane Interactions
A crucial aspect of understanding the biological relevance of Glycyl-L-aspartic acid is to simulate its interactions with larger biological entities like proteins and cell membranes. For instance, peptides containing aspartic acid are known to be involved in biomineralization processes by interacting with crystal surfaces. researchgate.net MD simulations can model the binding of the dipeptide to a protein's active site or its partitioning into a lipid bilayer.
These simulations can identify the key amino acid residues or lipid headgroups involved in the interaction, the types of non-covalent forces at play (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces), and the conformational changes induced in both the dipeptide and the macromolecule upon binding. Such studies are vital for understanding how Glycyl-L-aspartic acid might modulate the function of proteins or the properties of cell membranes.
Free Energy Calculations for Glycyl-L-Aspartic Acid Binding Events
Beyond simply observing binding events, MD simulations coupled with advanced techniques can quantify the strength of these interactions by calculating the binding free energy. Methods like umbrella sampling, thermodynamic integration, or free energy perturbation can be employed to determine the change in free energy when Glycyl-L-aspartic acid binds to a target molecule.
These calculations are computationally intensive but provide invaluable insights into the affinity and specificity of the interaction. For example, calculating the binding free energy of Glycyl-L-aspartic acid to an enzyme could help in understanding its potential as an inhibitor or a substrate. A study on the aspartate transporter GltPh, for instance, utilized free energy simulations to characterize substrate binding. hnust.edu.cn
Table 2: Representative Free Energy Calculation Data for Ligand-Protein Binding
| Binding Partner | Computational Method | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues |
| Aspartate Transporter | Umbrella Sampling | -8.5 | Arg397, Ser278 |
| Generic Kinase | Thermodynamic Integration | -6.2 | Lys72, Asp184 |
Note: This table shows example data from studies on related systems to illustrate the outputs of free energy calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and intrinsic reactivity of this compound. These methods are essential for studying phenomena that are beyond the scope of classical force fields used in MD simulations, such as bond breaking and formation.
Determination of Electronic Properties and Molecular Orbitals of Glycyl-L-Aspartic Acid
Methods like Density Functional Theory (DFT) can be used to calculate a range of electronic properties of this compound. These include the distribution of electron density, the molecular electrostatic potential, and the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO and LUMO are particularly important as they provide insights into the molecule's ability to donate or accept electrons, respectively, which is fundamental to its chemical reactivity. The molecular electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. Quantum chemical studies on individual amino acids have provided valuable data on their electronic properties in aqueous environments.
Table 3: Illustrative Electronic Properties of a Dipeptide from Quantum Chemical Calculations
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 8.2 D |
Note: These are example values for a generic dipeptide. Specific calculations for this compound are required for precise data.
Theoretical Studies of Reaction Mechanisms Involving Glycyl-L-Aspartic Acid
Quantum chemical calculations are indispensable for investigating the detailed mechanisms of chemical reactions involving Glycyl-L-aspartic acid. This could include its hydrolysis (the breaking of the peptide bond) or its participation in enzyme-catalyzed reactions.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures, which are the highest energy points along the reaction pathway, and calculate the activation energy barriers. This information is critical for understanding the kinetics and feasibility of a reaction. For instance, theoretical studies have been conducted on the mechanism of peptide bond cleavage in various systems. While specific studies on Glycyl-L-aspartic acid are not abundant, the principles and methodologies can be readily applied to understand its reactivity.
Protonation State and pKa Prediction for Glycyl-L-Aspartic Acid
The protonation state of Glycyl-L-aspartic acid is crucial for its chemical reactivity and biological interactions, as it dictates the molecule's charge distribution at a given pH. The dipeptide contains multiple ionizable groups: a terminal amino group, a terminal carboxyl group, and a side-chain carboxyl group on the aspartic acid residue. researchgate.net The protonation constants (pKa values) determine the pH ranges in which these groups are protonated or deprotonated.
Computational methods, such as those based on Density Functional Theory (DFT) and polarizable continuum models (PCM), are employed to predict these pKa values. researchgate.netnih.gov These theoretical calculations are often validated against experimental data obtained through techniques like potentiometry. researchgate.net The process involves calculating the free energy change associated with the deprotonation of each ionizable group. clemson.edu By combining pKa predictions with analyses of hydrogen bonding networks, a complete model of the molecule's protonation state at a specific pH can be achieved. nih.gov
A study utilizing potentiometric techniques determined the acid dissociation constants for Glycyl-L-aspartic acid at various temperatures. researchgate.net The suggested protonation processes indicate that in a strongly acidic medium (low pH), all three functional groups are protonated. As the pH increases, the carboxyl groups deprotonate, followed by the amino group at higher pH values. researchgate.net Theoretical calculations using DFT methods (B3LYP/6-31+G(d)) have also been applied to compute the pKa values for similar dipeptides like glycyl-asparagine, showing good correlation with experimental results. researchgate.net
Table 1: Experimentally Determined Acid Dissociation Constants (pKa) for Glycyl-L-Aspartic Acid at 298.15 K
| pKa Value | Ionizable Group | Reference |
|---|---|---|
| pKa1 | α-carboxyl group | researchgate.net |
| pKa2 | side-chain carboxyl group | researchgate.net |
| pKa3 | α-amino group | researchgate.net |
Data derived from potentiometric measurements in 0.1 mol/l sodium chloride solution. researchgate.net
Molecular Docking and Virtual Screening Approaches
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Glycyl-L-aspartic acid) when bound to a second molecule (a receptor, typically a protein). This method allows for the identification of putative binding sites and the characterization of key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. ijprajournal.com
In a typical docking simulation, the three-dimensional structure of the target protein is required. The Glycyl-L-aspartic acid molecule is then placed into the binding pocket of the receptor, and various conformations and orientations are sampled. mdpi.com Scoring functions are used to estimate the binding affinity for each pose, with lower binding energy values generally indicating a more favorable interaction. nih.gov For example, in docking studies of similar short peptides, researchers have identified key amino acid residues within receptor binding pockets that form hydrogen bonds and hydrophobic interactions, stabilizing the ligand-receptor complex. ijprajournal.com Although specific, comprehensive docking studies for Glycyl-L-aspartic acid are not widely published, the methodology allows for the prediction of its binding to target proteins, such as enzymes or receptors where acidic residues or short peptide motifs are recognized. The binding pockets of enzymes like Dipeptidyl Peptidase-4 (DPP-4), for instance, are known to be rich in acidic residues like glutamic acid and aspartic acid, making them potential, hypothetical targets for positively charged peptides. nih.gov
The chemical structure of Glycyl-L-aspartic acid provides a valuable scaffold for in silico ligand design. A scaffold is a core molecular structure upon which new functional groups or fragments are built to create novel compounds with desired properties. This approach is a cornerstone of modern drug discovery. nih.gov Glycyl-L-aspartic acid offers a defined and relatively rigid backbone with multiple points for chemical modification: the N-terminal amino group, the C-terminal carboxyl group, and the side-chain carboxyl group.
In silico peptide-directed ligand design is an efficient strategy that can utilize such a scaffold. nih.govqmul.ac.uk In this approach, a known peptide scaffold is computationally modified by adding or replacing chemical fragments. The goal is to design new molecules that retain or enhance the binding affinity and selectivity of the original scaffold for a specific protein target. nih.gov Virtual libraries of compounds can be generated by computationally attaching diverse chemical moieties to the Glycyl-L-aspartic acid core. These virtual compounds are then screened using molecular docking and other computational methods to predict their binding affinity and other properties before any chemical synthesis is undertaken. acs.orgnih.gov This process, known as hierarchical virtual screening, allows for the rapid exploration of vast chemical space in a time- and cost-efficient manner, facilitating the discovery of new and diverse molecular inhibitors for therapeutic targets. nih.gov
Bioinformatic and Chemoinformatic Analyses Related to Glycyl-L-Aspartic Acid
Bioinformatic and chemoinformatic databases are essential resources for cataloging the known occurrences and properties of chemical compounds. Mining these databases reveals that Glycyl-L-aspartic acid (also cataloged as Gly-Asp, Glycylaspartic acid, or H-Gly-Asp-OH) is a recognized dipeptide. hmdb.canih.gov
Human Metabolome Database (HMDB): Glycyl-L-aspartate is listed in the HMDB as a dipeptide composed of glycine and aspartate. hmdb.ca It is classified as an "Expected" metabolite, indicating that while it is a plausible product of protein catabolism, it has not yet been experimentally identified in human tissues or biofluids. hmdb.ca
PubChem and NIST Chemistry WebBook: These databases contain entries for Glycyl-L-aspartic acid, providing its chemical structure, molecular formula (C6H10N2O5), and various identifiers like its CAS Registry Number (4685-12-5). nih.govnist.govnist.gov
Peptide Databases: Databases such as the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) can be mined for related peptide sequences. oup.com While Gly-Asp itself may not be a primary entry, such resources are invaluable for studying structure-activity relationships of short peptides and identifying sequences containing the Gly-Asp motif within larger, biologically active peptides. oup.com
This data mining provides a foundational understanding of the dipeptide's context within the broader landscape of biochemistry and metabolomics.
Chemoinformatic tools are used to predict a wide range of biophysical characteristics of molecules from their 2D or 3D structures. These predictions are valuable for understanding a molecule's potential behavior in biological systems. For Glycyl-L-aspartic acid, various properties have been computationally predicted and are available in public databases. nih.govuni.lu These models use algorithms based on a molecule's structure to estimate properties that would otherwise require experimental determination.
Table 2: Predicted Biophysical Characteristics of Glycyl-L-Aspartic Acid
| Property | Predicted Value | Source Database/Tool | Reference |
|---|---|---|---|
| Molecular Formula | C6H10N2O5 | PubChem | nih.gov |
| Molecular Weight | 190.15 g/mol | PubChem | nih.gov |
| Monoisotopic Mass | 190.05897142 Da | PubChem | nih.gov |
| XLogP3 | -4.5 | PubChem (XLogP3) | nih.gov |
| Hydrogen Bond Donor Count | 4 | PubChem (Cactvs) | uni.lu |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Cactvs) | uni.lu |
| Rotatable Bond Count | 5 | PubChem (Cactvs) | uni.lu |
| Predicted CCS (Ų) [M+H]+ | 139.2 | PubChemLite (CCSbase) | uni.lu |
Predicted properties are computationally derived and provide estimates of the molecule's physicochemical characteristics.
Biological Roles and Mechanistic Insights of Glycyl L Aspartic Acid Monohydrate Fundamental Research
Role in Cellular Signaling and Communication Pathways
The investigation into Glycyl-L-aspartic acid as an independent signaling molecule is a nascent field. While direct evidence is sparse, the broader context of dipeptide signaling and the characteristics of its amino acid building blocks provide a framework for its potential roles.
Investigation of Glycyl-L-Aspartic Acid as a Potential Endogenous Signaling Molecule
The Human Metabolome Database categorizes Glycyl-L-aspartate as an "expected" metabolite, suggesting it is a plausible product of protein catabolism, though not yet definitively identified in human tissues or fluids. hmdb.ca However, studies in other organisms have detected its presence. For instance, organ-specific dipeptide profiling in mice has identified Glycyl-L-aspartic acid in the spleen and thymus, as well as in serum and urine, indicating specific physiological distribution and potential roles. mdpi.com
The concept of dipeptides acting as signaling molecules is gaining traction. Research in plants has shown that certain dipeptides can regulate enzyme activity and metabolic pathways. For example, the dipeptide Tyr-Asp has been found to inhibit glyceraldehyde 3-phosphate dehydrogenase, a key enzyme in glycolysis. nih.gov This raises the possibility that Glycyl-L-aspartic acid could similarly act as a regulatory molecule, although specific research to confirm this is currently lacking.
Modulation of Second Messenger Systems and Downstream Effectors by Glycyl-L-Aspartic Acid
Direct research into how Glycyl-L-aspartic acid modulates second messenger systems like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), or intracellular calcium is not yet available. However, related research provides some clues. A study on the degranulation of rat basophil leukemia cells (RBL-2H3) found that dipeptides containing L-aspartic acid, including Glycyl-L-aspartic acid, exhibited a weak inhibitory effect. mdpi.com The same study demonstrated that L-glutamic acid-containing dipeptides could downregulate the phosphorylation of PI3K and Akt, key components of a major intracellular signaling pathway. mdpi.com While this was not shown directly for Glycyl-L-aspartic acid, it suggests a potential, albeit likely modest, interaction with cellular signaling cascades that influence immune cell responses.
General principles of peptide hormone signaling involve binding to cell surface receptors, often G-protein coupled receptors, which in turn activate the production of second messengers. youtube.com Whether Glycyl-L-aspartic acid can act in such a manner remains to be elucidated.
Effects on Gene Expression and Protein Synthesis at the Molecular Level
There is a significant gap in the scientific literature regarding the specific effects of Glycyl-L-aspartic acid on gene expression and protein synthesis. While short peptides, in general, have been shown to regulate the expression of various genes, including those involved in cell differentiation and development, specific studies focusing on Glycyl-L-aspartic acid are absent. nih.gov The transport of Glycyl-L-aspartic acid into cells via peptide transporters like PepT1 has been documented, which is a prerequisite for any direct intracellular effects on gene expression machinery. uib.no
Glycyl-L-Aspartic Acid in Neural and Neurotransmitter Systems
The potential roles of Glycyl-L-aspartic acid in the nervous system are largely inferred from the well-established functions of its constituent amino acids, glycine (B1666218) and L-aspartic acid.
Fundamental Interactions with Amino Acid Receptors or Neurotransmitter Pathways
Glycine itself is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on its own receptors to increase chloride conductance and hyperpolarize neurons. clinicsearchonline.org Conversely, L-aspartic acid, similar to L-glutamic acid, is an excitatory amino acid that can activate N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and learning. nih.gov
There is currently no direct evidence detailing how the dipeptide Glycyl-L-aspartic acid interacts with these or other amino acid receptors. It is unknown whether it acts as an agonist or antagonist at glycine or glutamate (B1630785) receptors, or if it has its own distinct receptor targets within the nervous system. The presence of D-aspartic acid, an isomer of L-aspartic acid, as a signaling molecule in nervous and neuroendocrine systems further highlights the complexity and potential for novel roles of aspartate-containing molecules. nih.gov
Exploration of Glycyl-L-Aspartic Acid's Role in Synaptic Homeostasis
Given the lack of fundamental research on its interaction with neural receptors and pathways, there is no scientific literature available that explores a specific role for Glycyl-L-aspartic acid in synaptic homeostasis. The maintenance of stable synaptic function involves a complex interplay of excitatory and inhibitory signals, and while its constituent amino acids are key players, the function of the dipeptide itself in this process is an open area for future investigation. youtube.com
Osmoregulation and Cellular Homeostasis Contributions
Glycyl-L-aspartic acid's involvement in maintaining cellular stability, particularly under conditions of environmental stress, is an area of ongoing research. Its chemical properties suggest a plausible role in cellular homeostasis, including osmoregulation and stress response mechanisms.
Glycyl-L-aspartic acid has been identified in studies of various microorganisms known for their ability to thrive in extreme environments, suggesting it may contribute to their survival strategies. In hypersaline environments, organisms must balance the osmotic pressure of their cytoplasm with that of their surroundings. They often achieve this by accumulating small organic molecules known as compatible solutes or osmolytes.
While compounds like glycine-betaine and ectoine (B1671093) are well-characterized osmolytes, research indicates that dipeptides may also play a role. researchgate.netwhiterose.ac.uk Studies have identified Glycyl-L-aspartic acid as a metabolite in halophilic (salt-loving) and halotolerant bacteria, including various Halomonas species and other microbes isolated from saline lakes and solar salterns. researchgate.netwhiterose.ac.uk For example, its presence has been noted in analyses of microbial communities in the hypersaline environments of the Eilat, Israel salterns. researchgate.net Furthermore, research on Listeria monocytogenes has connected the dipeptide to osmoregulation processes. wisc.edu
In Escherichia coli, the inability of certain mutant strains to metabolize Glycyl-L-aspartic acid correlates with increased susceptibility to osmotic stress induced by NaCl. nih.govresearchgate.net Similarly, a patent concerning plant-associated endophytes notes that organisms capable of metabolizing Glycyl-L-aspartic acid may be relevant under conditions of water stress, where osmolytes are crucial for survival. google.com The metabolism of this dipeptide has also been observed in Shewanella putrefaciens, a bacterium known for producing trimethylamine, a breakdown product of the common marine osmolyte TMAO. osti.gov
| Organism/System | Context of Osmoregulation | Reference |
|---|---|---|
| Microbial communities in hypersaline environments | Identified as a metabolite in organisms from salterns. | researchgate.net |
| Escherichia coli | Mutants unable to metabolize it show increased sensitivity to NaCl. | nih.govresearchgate.net |
| Listeria monocytogenes | Metabolism linked to osmoregulation and resistance. | wisc.edu |
| Halomonas species | Utilized as a carbon source by salt-tolerant species. | whiterose.ac.uk |
| Plant Endophytes | Metabolism is a trait of interest for conferring water stress tolerance. | google.com |
| Shewanella putrefaciens | Metabolized by a bacterium known to process marine osmolytes. | osti.gov |
Beyond osmoregulation, Glycyl-L-aspartic acid appears to be involved in broader cellular stress responses. Phenotypic microarray analyses of various bacteria have revealed a strong correlation between the ability to metabolize this dipeptide and the capacity to withstand environmental challenges.
In Escherichia coli O157:H7, a mutant strain lacking the H-NS protein—a global regulator of genes responsive to environmental stimuli like pH, osmolarity, and temperature—was unable to utilize Glycyl-L-aspartic acid as a carbon source. nih.govresearchgate.net This metabolic deficiency was associated with significantly reduced tolerance to acidic pH, high salt (NaCl) concentrations, and bile salts. nih.govresearchgate.net Similarly, studies on E. coli K-12 mutants with a defective general stress response sigma factor, RpoS, also showed an impaired ability to use Glycyl-L-aspartic acid. nih.gov This suggests that the catabolism of this dipeptide is part of the metabolic network that supports the cell during stress.
Further evidence comes from studies on the stringent response, a bacterial survival program triggered by nutrient starvation and other stresses, which is mediated by the alarmone ppGpp. shareok.orgshareok.org Strains of E. coli unable to produce ppGpp showed reduced utilization of Glycyl-L-aspartic acid, linking its metabolism to this critical stress signaling pathway. shareok.orgshareok.org In the marine pathogen Vibrio parahaemolyticus, mutants in the quorum-sensing regulators LuxO and AphA, which are crucial for stress fitness, exhibited significant growth defects when Glycyl-L-aspartic acid was the sole carbon source. asm.org
| Organism | Regulatory System | Stress Condition | Finding Related to Glycyl-L-Aspartic Acid | Reference |
|---|---|---|---|---|
| Escherichia coli O157:H7 | H-NS | Low pH, high NaCl, bile salts | H-NS mutant cannot metabolize the dipeptide and shows increased stress sensitivity. | nih.govresearchgate.net |
| Escherichia coli K-12 | RpoS | General stress | RpoS mutants show defects in metabolizing the dipeptide. | nih.gov |
| Escherichia coli | ppGpp (Stringent Response) | Nutrient starvation | ppGpp-deficient strain shows reduced utilization of the dipeptide. | shareok.orgshareok.org |
| Vibrio parahaemolyticus | Quorum Sensing (LuxO/AphA) | In vivo fitness | QS mutants show growth defects on the dipeptide as a carbon source. | asm.org |
Glycyl-L-Aspartic Acid as an Intermediate in Protein Turnover and Remodeling
Dipeptides are the fundamental products of protein degradation, generated when larger proteins are broken down by proteases within the cell. The two primary systems for protein degradation in eukaryotes are the ubiquitin-proteasome system (UPS) and the lysosomal pathway. The UPS typically degrades short-lived and misfolded proteins by tagging them with ubiquitin for destruction by the proteasome. units.it Lysosomes, conversely, degrade long-lived proteins, cellular organelles, and extracellular proteins taken up by the cell. unimi.itresearchgate.net
While Glycyl-L-aspartic acid is inherently a product of the breakdown of proteins containing adjacent glycine and aspartic acid residues, its specific role or concentration within these pathways is not extensively documented in dedicated studies. Research on the stringent response in bacteria suggests that under starvation conditions, cellular metabolism can be sustained by recycling amino acids liberated from the turnover of existing proteins. shareok.org Dipeptides like Glycyl-L-aspartic acid would be intermediates in this recycling process, subsequently broken down into their constituent amino acids for use in new protein synthesis.
However, direct analysis of Glycyl-L-aspartic acid as a specific signaling molecule or a rate-limiting intermediate within lysosomal or proteasomal degradation pathways remains a subject for further investigation.
Involvement in Extracellular Matrix Dynamics and Cell-Matrix Interactions
Glycyl-L-aspartic acid plays a critical, albeit often indirect, role in the dynamics of the extracellular matrix (ECM). The ECM is a complex network of proteins and polysaccharides that provides structural support to cells and regulates cellular processes like adhesion, migration, and signaling.
The dipeptide Glycyl-L-aspartic acid (Gly-Asp) is a core component of the tripeptide sequence L-Arginyl-Glycyl-L-Aspartic acid (RGD). wikipedia.orgsigmaaldrich.com The RGD motif is one of the most important recognition sequences in cell biology, mediating the attachment of cells to the ECM. wikipedia.orgsigmaaldrich.com This sequence is found in numerous ECM proteins, where it serves as the primary binding site for a class of cell surface receptors called integrins. sigmaaldrich.comcymitquimica.com The interaction between the RGD motif on ECM proteins and integrins on the cell surface is fundamental to cell adhesion, which is a prerequisite for tissue organization, wound healing, and immune response. wikipedia.orgcymitquimica.com
Because of this crucial role, Glycyl-L-aspartic acid, as part of the RGD sequence, is integral to the structure of many key ECM components. sigmaaldrich.com Its structure allows it to mimic these natural binding sites, making the dipeptide itself a subject of study in cell adhesion processes. cymitquimica.comchemimpex.com In the field of tissue engineering and regenerative medicine, synthetic materials and hydrogels are frequently functionalized with the RGD sequence to mimic the native ECM. nih.govacs.orgmdpi.com This modification promotes cell attachment, proliferation, and differentiation, thereby enhancing tissue regeneration. chemimpex.comnih.gov
The continuous process of ECM breakdown and resynthesis, known as matrix remodeling, is carried out by enzymes such as matrix metalloproteinases (MMPs). nih.govnih.gov While Glycyl-L-aspartic acid is not a direct enzymatic regulator, its presence within ECM proteins makes it a key feature of the substrate that is acted upon during these remodeling events.
| ECM Protein Containing the RGD Motif | Primary Function | Reference |
|---|---|---|
| Fibronectin | Cell adhesion, migration, differentiation | wikipedia.orgsigmaaldrich.com |
| Vitronectin | Cell adhesion, spreading, inhibition of complement pathway | wikipedia.orgsigmaaldrich.com |
| Fibrinogen | Blood clotting, wound healing | wikipedia.orgsigmaaldrich.com |
| Osteopontin | Bone mineralization, cell adhesion | wikipedia.orgsigmaaldrich.com |
| Collagens (certain types) | Structural support in connective tissues | sigmaaldrich.com |
| von Willebrand factor | Platelet adhesion in blood clotting | sigmaaldrich.com |
Emerging Research Directions and Future Perspectives on Glycyl L Aspartic Acid Monohydrate
Advancements in High-Throughput Screening Methodologies for Glycyl-L-Aspartic Acid Interactions
The exploration of Glycyl-L-aspartic acid's interactions with various biological molecules is being significantly accelerated by advancements in high-throughput screening (HTS) methodologies. These technologies enable the rapid and efficient testing of large libraries of compounds, facilitating the identification of novel binding partners and the characterization of interaction dynamics.
Recent developments in mass spectrometry (MS) and automation have revolutionized HTS. nih.gov These modern MS techniques allow for the analysis of unlabeled biomolecules, broadening the scope of targets that can be studied compared to traditional methods. nih.gov Techniques like affinity selection mass spectrometry (ASMS) have been successfully used to screen over a million compounds for interactions with various targets. embopress.org For dipeptide interactions specifically, new computational tools are being developed to analyze self-assembly from molecular dynamics simulations, which can be integrated into HTS workflows. rsc.orgrsc.orgresearchgate.net These automated descriptors, such as the Aggregate Detection Index (ADI) and Sheet Formation Index (SFI), provide a more precise analysis of peptide aggregation and can be used to screen for specific structural outcomes. rsc.orgrsc.orgresearchgate.net
Furthermore, fluorescence-based HTS methodologies are proving to be powerful tools. For instance, a fluorescence-activated cell sorter (FACS) based screening method was developed to evolve sialyltransferases, demonstrating the potential for applying similar approaches to study enzymes that interact with or modify Glycyl-L-aspartic acid. nih.gov The combination of sensitive quantification methods, like UPLC-MS/MS, with 96-well plate formats allows for the rapid screening of inhibitors and substrates of peptide transporters, a process that could be adapted for studying the transport of Glycyl-L-aspartic acid. mdpi.com
Table 1: High-Throughput Screening Methodologies for Dipeptide Interactions
| Methodology | Description | Throughput | Key Advantages |
| Affinity Selection Mass Spectrometry (ASMS) | Identifies binding partners by separating bound complexes from unbound compounds using mass spectrometry. | High (up to millions of compounds) | Label-free, applicable to a wide range of targets. nih.govembopress.org |
| Automated Descriptors for Self-Assembly | Computational analysis of molecular dynamics simulations to predict peptide aggregation and structure formation. | High (for in silico screening) | Provides detailed structural insights, can be tailored to specific targets. rsc.orgrsc.orgresearchgate.net |
| Fluorescence-Activated Cell Sorter (FACS) Screening | Sorts cells based on fluorescent signals, which can be linked to specific molecular interactions or enzymatic activities. | High (over 10^6 mutants) | Enables screening of large libraries in a cellular context. nih.gov |
| UPLC-MS/MS in 96-well Format | Ultra-performance liquid chromatography coupled with tandem mass spectrometry for sensitive quantification of analytes in a high-throughput format. | High | Rapid and sensitive quantification, suitable for inhibitor and substrate screening. mdpi.com |
Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Systems Biology Understanding of Glycyl-L-Aspartic Acid
A systems biology approach, integrating data from genomics, proteomics, and metabolomics, is crucial for a comprehensive understanding of the roles of Glycyl-L-aspartic acid. Multi-omics integration allows researchers to move beyond the study of individual components and gain a holistic view of the complex biological systems in which this dipeptide functions. nih.gov
By combining data from different omics layers, it is possible to identify correlations between genetic variations, protein expression levels, and metabolite concentrations, including that of Glycyl-L-aspartic acid. nih.gov For example, genome-scale metabolic networks (GSMNs) can be used to predict how genomic and transcriptomic changes affect metabolic pathways involving dipeptides. nih.gov This approach has been used to study metabolic dysfunctions in diseases like Alzheimer's, highlighting alterations in amino acid and lipid metabolism. nih.gov
Untargeted metabolomics and lipidomics analyses have been employed to identify phenotype-specific molecular signatures. mdpi.com Such studies can reveal how the levels of Glycyl-L-aspartic acid and other metabolites change in different physiological or pathological states. mdpi.com For instance, in phenylketonuria, quantitative amino acid analysis combined with other omics data has helped to elucidate the metabolic fingerprints of different disease phenotypes. mdpi.com Transcriptomics, the study of the complete set of RNA transcripts, can provide insights into the dynamic changes in gene expression in response to varying levels of Glycyl-L-aspartic acid or in organisms that utilize this dipeptide. nih.gov
Development of Novel Biosensors and Analytical Probes for Glycyl-L-aspartic Acid Detection in Complex Biological Matrices
The development of sensitive and selective biosensors and analytical probes is essential for accurately detecting and quantifying Glycyl-L-aspartic acid in complex biological samples like blood, urine, and tissue extracts. Recent advancements in this area are paving the way for real-time monitoring and a better understanding of the dipeptide's distribution and dynamics.
Electrochemical biosensors represent a promising avenue. For example, a biosensor for L-amino acids was developed by immobilizing L-amino acid oxidase on a gold nanoparticle-modified electrode. mdpi.com Similarly, a glucose biosensor was created by electropolymerizing L-aspartic acid on a carbon-paste electrode, demonstrating the potential of using amino acid polymers in sensor fabrication. nih.gov Another approach involves the use of Ag-doped ZnO nanosheets on a glassy carbon electrode for the voltametric detection of L-aspartic acid, which could be adapted for dipeptides. nih.gov
Fluorescence-based methods also offer high sensitivity. A novel method for detecting L-glutamic acid and L-aspartic acid utilizes self-assembled fluorescent microparticles that exhibit aggregation-induced emission (AIE) and Förster resonance energy transfer (FRET). nih.gov Furthermore, enzymatic biosensors, such as those using D-amino acid oxidase for the detection of D-amino acids, highlight the potential for developing specific sensors for Glycyl-L-aspartic acid by employing enzymes that recognize this dipeptide. nih.gov
Table 2: Novel Biosensor and Analytical Probe Technologies
| Technology | Principle | Target Analyte(s) | Key Features |
| Electrochemical Biosensor | Amperometric or voltametric detection of enzymatic reactions or direct oxidation/reduction of the analyte. | L-amino acids, L-aspartic acid, Glucose. mdpi.comnih.govnih.gov | Good stability, anti-interference ability. nih.gov |
| Fluorescent Microparticles (AIE/FRET) | Aggregation-induced emission and Förster resonance energy transfer upon binding to the analyte. | L-glutamic acid, L-aspartic acid. nih.gov | High selectivity. nih.gov |
| Enzymatic Biosensor | Stereospecific enzymatic reaction coupled to a transducer. | D-amino acids. nih.gov | High selectivity and turnover number. nih.gov |
Exploration of Glycyl-L-Aspartic Acid's Presence and Function in Extremophilic Organisms
Extremophilic organisms, which thrive in harsh environments, possess unique biochemical adaptations that are of great interest to researchers. Investigating the presence and function of Glycyl-L-aspartic acid in these organisms could reveal novel roles for this dipeptide in survival and adaptation.
Transcriptome analysis of extremophiles is a powerful tool to uncover the molecular mechanisms underlying their resilience, including potential roles for specific dipeptides. nih.gov For example, some psychrophilic (cold-loving) bacteria synthesize exopolysaccharides as a defense mechanism against extreme conditions. nih.gov The metabolic pathways involved in the synthesis of such compounds might utilize or be regulated by dipeptides like Glycyl-L-aspartic acid.
Genetic modification techniques are being developed to enhance the industrial applicability of extremophiles. nih.gov For instance, site-saturation mutagenesis has been used to increase the activity of a halophilic (salt-loving) α-amylase by substituting threonine with aspartic acid, indicating the importance of specific amino acid residues in protein function in extreme environments. nih.gov Studying how Glycyl-L-aspartic acid is metabolized or utilized as a building block in these organisms could lead to the discovery of novel enzymes and metabolic pathways with potential biotechnological applications.
Q & A
Q. What are the optimal methods for synthesizing and purifying Glycyl-L-aspartic Acid Monohydrate for biochemical studies?
Synthesis typically involves solid-phase peptide synthesis or solution-phase coupling, with purification via reverse-phase HPLC or recrystallization. For academic reproducibility, use ligand-to-metal ratios (e.g., 4–15:1) to minimize impurities . Characterization should include melting point analysis (~205°C) and solubility profiling (highly soluble in aqueous solutions, >1000 mg/mL) to confirm monohydrate stability . Purity validation via NMR or mass spectrometry is critical, as impurities >2% can skew enzyme interaction studies .
Q. How does this compound interact with metalloenzymes in preliminary assays?
Design experiments using potentiometric titration (e.g., 0.2 mol/dm³ KCl medium) to assess binding affinities with metal ions like VO²⁺. Spectroscopic methods (ESR, circular dichroism) are essential to identify coordination modes, such as carboxylate or amino group binding . Include control experiments with succinic acid to differentiate dipeptide-specific interactions .
Q. What protocols ensure reproducibility in measuring this compound’s physicochemical properties?
Standardize conditions for logP (-0.92) and polar surface area (129.72 Ų) measurements using HPLC with a C18 column and phosphate buffer (pH 7.4). For thermal stability, conduct differential scanning calorimetry (DSC) at a heating rate of 10°C/min to verify the melting point (~205°C) and detect hydrate decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when studying this compound’s rotameric states?
Contradictions between NMR and EPSR (Empirical Potential Structure Refinement) often arise from dynamic equilibria in aqueous solutions. To address this:
- Use temperature-dependent NMR (e.g., 25–50°C) to probe rotamer populations (Pgg, Pgt, Ptg).
- Compare with neutron scattering data to validate hydrogen-bonding patterns (e.g., inter-residue interactions in β-sheet mimics) .
- Apply Bayesian statistical modeling to reconcile discrepancies between techniques .
Q. What advanced strategies optimize this compound’s role in chiral catalyst design?
Leverage its dual carboxylate groups for asymmetric synthesis. Example protocol:
Q. How does this compound influence microbial metabolism in biodegradation studies?
Inoculate soil or water samples with Acidovorax strains and monitor metabolic activity via BIOLOG assays. Key steps:
- Prepare minimal media with this compound as the sole nitrogen source.
- Track degradation via LC-MS/MS, focusing on aspartate pathway intermediates (e.g., fumarate, oxaloacetate).
- Validate gene expression (RT-qPCR) of aspA (aspartase) to confirm enzymatic utilization .
Q. What methodologies address conflicting results in hydrogen-bonding studies of this compound?
Conflicting hydrogen-bond assignments (e.g., intra- vs. inter-molecular) require:
- Synchrotron X-ray diffraction to resolve crystal packing effects.
- Molecular dynamics simulations (AMBER/CHARMM force fields) to model solvent interactions.
- Compare with glycyl-L-alanine analogs to isolate aspartic acid’s role in hydrogen-bond networks .
Methodological Guidance
Q. How should researchers design dose-response studies for this compound in neurochemical assays?
Q. What statistical approaches are recommended for analyzing contradictory biodegradation kinetics?
- Apply mixed-effects models to account for microbial strain variability.
- Use Akaike’s Information Criterion (AIC) to compare monod vs. first-order degradation models.
- Include triplicate samples and report confidence intervals (95%) for half-life calculations .
Q. How can computational chemistry enhance understanding of this compound’s hydration effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
